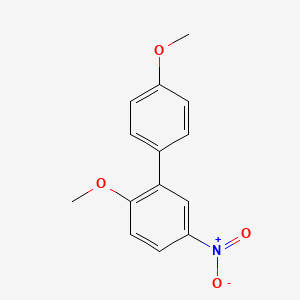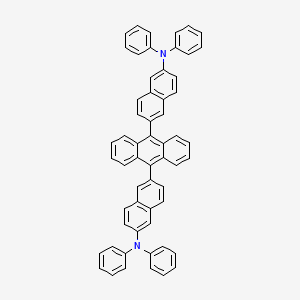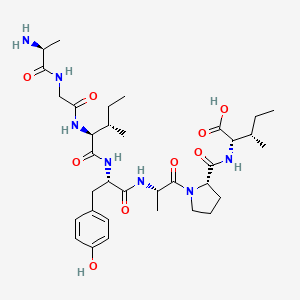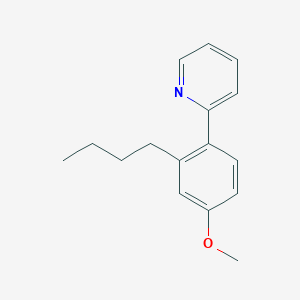
2-Ethyl-5-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-propylaniline is an aromatic amine with the molecular formula C11H17N. This compound is part of the aniline family, which is known for its applications in various chemical industries. Aromatic amines like this compound are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-propylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to avoid over-alkylation and ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-5-propylaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common for aromatic amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-propylaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-propylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Ethylaniline: Similar structure but lacks the propyl group.
5-Propylaniline: Similar structure but lacks the ethyl group.
2-Methyl-5-propylaniline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-5-propylaniline is unique due to the presence of both ethyl and propyl groups on the aniline ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
721884-94-2 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-ethyl-5-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-5-9-6-7-10(4-2)11(12)8-9/h6-8H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
OQTPAAFETUAOPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


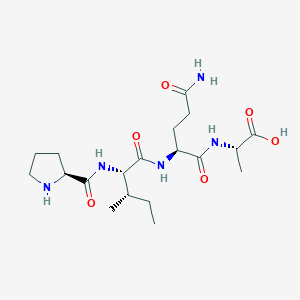
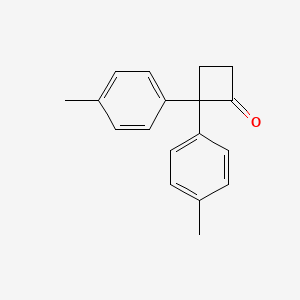

![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
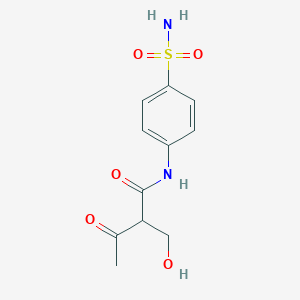


![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
